S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate
Description
The compound "S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate" is a heterocyclic hybrid molecule combining a phenothiazine core with a 1,2,4-triazole moiety. The phenothiazine scaffold is substituted at the 10-position with a carbothioate group linked to the triazole ring, which itself bears a 4-chlorophenyl substituent and an allyl (prop-2-en-1-yl) group at positions 5 and 4, respectively.
Properties
IUPAC Name |
S-[5-(4-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl] phenothiazine-10-carbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4OS2/c1-2-15-28-22(16-11-13-17(25)14-12-16)26-27-23(28)32-24(30)29-18-7-3-5-9-20(18)31-21-10-6-4-8-19(21)29/h2-14H,1,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQAREFSABKSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenothiazine moiety. Key steps might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.
Attachment of the Phenothiazine Moiety: This step may involve nucleophilic substitution or coupling reactions to attach the phenothiazine structure to the triazole ring.
Final Functionalization:
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
“S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or phenothiazine rings, potentially leading to ring-opening or hydrogenation.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or phenothiazine derivatives.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate” would depend on its specific biological target. Generally, compounds with triazole and phenothiazine structures can:
Inhibit Enzymes: By binding to the active site of enzymes, preventing substrate access.
Interact with DNA: Intercalate between DNA bases, disrupting replication and transcription.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Features
However, structurally related analogs include:
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Shares the phenothiazine core but substitutes the triazole-carbothioate group with a nitroaryl ethynyl moiety, resulting in distinct electronic and conformational properties .
- Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9c): Features a triazole ring with a 4-chlorophenyl hydrazone and trifluoromethyl group, highlighting variability in substituent positioning and electronic effects .
- 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) : A triazole-pyridine hybrid with a butylthio chain, contrasting with the allyl group in the target compound .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Phenothiazine-triazole | 4-Chlorophenyl, allyl, carbothioate |
| 10-[(4-Nitrophenyl)ethynyl]-phenothiazine | Phenothiazine | 4-Nitrophenyl ethynyl |
| 9c | Triazole | 4-Chlorophenyl hydrazone, trifluoromethyl, nitrobenzylidene |
| 5m | Triazole-pyridine | Butylthio, phenyl |
Physicochemical Properties
Melting points and synthetic yields vary significantly with substituents:
- The target compound’s allyl group may lower melting points compared to rigid aromatic substituents. For instance, compound 9c (triazole with trifluoromethyl and nitro groups) melts at 238–240°C, whereas 5m (butylthio-triazole) melts at 147–149°C, suggesting that bulky or polar groups increase thermal stability .
- Yields for triazole derivatives range from 79% to 93%, with electron-withdrawing groups (e.g., nitro in 9c ) correlating with higher yields due to stabilized intermediates .
Table 2: Melting Points and Yields
| Compound | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| 9c | 238–240 | 93 | Trifluoromethyl, nitro |
| 5m | 147–149 | 86 | Butylthio, phenyl |
| 5n | 199–202 | 88 | Chloromethyl, thiazole |
Elemental Analysis and Purity
Elemental analysis data for triazole derivatives show close agreement between calculated and observed values, confirming synthetic precision. For example:
- 9c : Calculated C (51.98%), H (3.09%), N (20.21%) vs. Found C (51.85%), H (3.02%), N (20.18%) .
- 13a (a triazole-ketone derivative): C (51.98% calc. vs. 51.85% found), demonstrating minor deviations due to hygroscopicity or instrumental limits .
Table 3: Elemental Analysis Data
| Compound | Formula | C (%) Calc./Found | H (%) Calc./Found | N (%) Calc./Found |
|---|---|---|---|---|
| 9c | C24H17F3N8O3S | 51.98/51.85 | 3.09/3.02 | 20.21/20.18 |
| 13a | C24H17F3N8O3S | 51.98/51.85 | 3.09/3.02 | 20.21/20.18 |
Biological Activity
S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. The compound's structure combines a triazole moiety with a phenothiazine backbone, which is known for various therapeutic properties.
The molecular formula of the compound is with a molecular weight of 468.00 g/mol. The presence of the triazole ring is crucial for its biological activity, particularly in antimicrobial and antifungal applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H17ClN4OS2 |
| Molecular Weight | 468.00 g/mol |
| CAS Number | 384799-47-7 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and disrupting cellular processes in microorganisms. For example, compounds containing the triazole structure have shown effectiveness against fungal pathogens by inhibiting ergosterol biosynthesis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has exhibited promising results against several bacterial strains:
- Staphylococcus aureus : Moderate activity was observed.
- Escherichia coli : Effective against certain strains.
- Candida albicans : Demonstrated antifungal properties.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazole compounds and evaluated their biological activities. Among them, S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] phenothiazine derivatives showed significant promise due to their structural diversity and resultant activity profiles.
Case Study Example
A specific derivative demonstrated an EC50 value of 0.24 nM against HIV in vitro, indicating its potential as an antiviral agent. This finding suggests that modifications in the triazole structure can lead to enhanced biological activity.
Cytotoxicity Assessment
Cytotoxicity studies conducted on Vero cell lines indicated that the compound has a high safety margin with an IC50 value exceeding 375 µM, suggesting low toxicity at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the 1,2,4-triazole ring via reaction of thiourea derivatives with hydrazine or substituted hydrazines under reflux conditions.
- Alkylation : Introduction of the propenyl group (prop-2-en-1-yl) using allyl bromide or similar reagents in the presence of a base (e.g., K₂CO₃) .
- Carbothioate linkage : Reaction of the phenothiazine core with carbon disulfide (CS₂) or thiophosgene to form the carbothioate moiety .
Q. How is the purity and structural integrity of this compound verified during synthesis?
- Analytical techniques :
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents or unreacted intermediates) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example:
- Crystal system : Triclinic (P1) with unit cell parameters (e.g., a = 8.1891 Å, α = 81.632°) .
- Conformational analysis : SC-XRD reveals non-planar arrangements of the triazole and phenothiazine rings due to steric hindrance from the propenyl group .
- Applications : Resolves discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data, particularly in assessing π-π stacking interactions .
Q. What strategies are effective in reconciling contradictory biological activity data across studies?
- Case example : Conflicting reports on antimicrobial activity may arise from:
- Variability in assay conditions : Differences in bacterial strains, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) .
- Structural analogs : Impurities like 4-chloro-10H-phenothiazine (CAS 7369-69-9) may co-elute during HPLC, skewing bioactivity results .
- Resolution :
- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to purity (≥95% by HPLC).
- Control experiments : Include structurally related compounds (e.g., triazole derivatives lacking the propenyl group) to isolate pharmacophoric contributions .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Approach :
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfur atom in the carbothioate group shows high nucleophilicity .
- Molecular dynamics (MD) : Simulates solvent effects (e.g., THF vs. DMF) on reaction pathways, particularly for propenyl group substitutions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR chemical shifts)?
- Root causes :
- Solvent effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding with the carbothioate sulfur .
- Dynamic effects : Conformational flexibility of the propenyl group leads to signal splitting in ¹H NMR .
- Mitigation :
- Standardized protocols : Use identical deuterated solvents and temperatures across studies.
- 2D NMR (COSY, HSQC) : Assigns overlapping signals unambiguously .
Theoretical Framework Integration
Q. What conceptual frameworks guide the design of derivatives with enhanced bioactivity?
- Guiding principles :
- Structure-activity relationship (SAR) : Modifications at the 4-chlorophenyl or propenyl groups alter lipophilicity and membrane permeability .
- Molecular docking : Predicts binding affinities to targets like bacterial enoyl-ACP reductase or fungal cytochrome P450 .
- Experimental validation : Synthesize derivatives (e.g., replacing propenyl with cyclopropyl) and compare inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
